molecular formula C15H10F3NO4S B6312747 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde CAS No. 1357626-68-6

3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde

Cat. No. B6312747
CAS RN: 1357626-68-6
M. Wt: 357.3 g/mol
InChI Key: CLGDDDISKJJGOC-UHFFFAOYSA-N
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Description

3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde (3-NTTBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzaldehyde, a naturally occurring aromatic aldehyde. 3-NTTBA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 4-amino-3-nitrobenzaldehyde and 3-nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzamide. It has also been used in the synthesis of heterocyclic compounds, such as 3-nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzothiazole.

Mechanism of Action

The exact mechanism of action of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde is not yet fully understood. However, it is believed that the compound acts as an electrophilic reagent, meaning that it can react with nucleophiles and form covalent bonds. It is also believed that 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde can act as a catalyst in certain reactions, speeding up the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde are not yet fully understood. However, it has been shown to have some effects on certain enzymes, such as cytochrome P450 enzymes. It has also been shown to have some effects on certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde in laboratory experiments include its low cost and the fact that it is readily available. Additionally, it is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, there are some limitations to using 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde in lab experiments. For example, it has been shown to be a relatively weak reagent, meaning that it may not be suitable for certain types of reactions.

Future Directions

In order to further explore the potential applications of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde, future research should focus on:
1. Investigating the exact mechanism of action of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde, in order to better understand how it affects biochemical and physiological processes.
2. Investigating the effects of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde on other enzymes and hormones, in order to determine its potential applications in pharmacology.
3. Developing more efficient methods for the synthesis of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde, in order to reduce costs and increase availability.
4. Investigating the potential applications of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde in other fields, such as materials science and nanotechnology.
5. Investigating the effects of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde on different types of cells, in order to determine its potential applications in medicine.
6. Investigating the potential toxicity of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde, in order to determine its safety for human use.
7. Developing new methods for the detection and quantification of 3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde, in order to facilitate its use in laboratory experiments.

Synthesis Methods

3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde is synthesized through a multi-step process. The first step involves the reaction of 4-trifluoromethylthio-o-tolyloxyacetaldehyde with nitrosyl chloride. This reaction yields 4-trifluoromethylthio-o-tolyloxyacetonitrile, which is then reacted with hydrochloric acid to form 3-nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde.

properties

IUPAC Name

4-[2-methyl-4-(trifluoromethylsulfanyl)phenoxy]-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO4S/c1-9-6-11(24-15(16,17)18)3-5-13(9)23-14-4-2-10(8-20)7-12(14)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGDDDISKJJGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(F)(F)F)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(4-trifluoromethylthio-o-tolyloxy)benzaldehyde

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